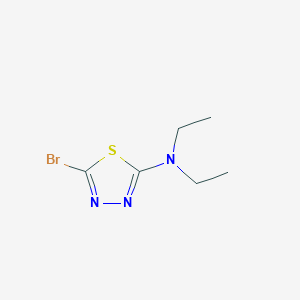

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3S/c1-3-10(4-2)6-9-8-5(7)11-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYQDBJISVECEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis and characterization of a promising derivative, 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine. We will delve into a validated two-step synthetic pathway, starting from the accessible precursor, 2-amino-5-bromo-1,3,4-thiadiazole. The rationale behind the selection of reagents and reaction conditions will be discussed in detail, providing a robust framework for researchers. Furthermore, this guide outlines a suite of analytical techniques for the unequivocal characterization of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Expected data from these analyses are presented to aid in the verification of the synthesized molecule. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a privileged heterocyclic structure in the realm of medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a versatile pharmacophore.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4][5][6][7] The introduction of a bromine atom at the 5-position and an N,N-diethylamino group at the 2-position of the thiadiazole ring is anticipated to modulate the lipophilicity and electronic nature of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. The synthesis and characterization of this compound, therefore, represents a significant step towards the exploration of novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process, commencing with the synthesis of the key intermediate, 2-amino-5-bromo-1,3,4-thiadiazole. This intermediate is then subjected to a nucleophilic substitution reaction to introduce the N,N-diethylamino group.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-amino-5-bromo-1,3,4-thiadiazole

The synthesis of the precursor, 2-amino-5-bromo-1,3,4-thiadiazole, is a well-established process. A common and effective method involves the initial formation of 2-amino-1,3,4-thiadiazole from thiosemicarbazide, followed by a bromination step.

2.1.1. Experimental Protocol: Synthesis of 2-amino-5-bromo-1,3,4-thiadiazole

-

Cyclization of Thiosemicarbazide:

-

To a stirred solution of thiosemicarbazide in an appropriate acidic medium (e.g., concentrated sulfuric acid or a mixture of sulfuric acid and polyphosphoric acid), the corresponding acid is added portion-wise at a controlled temperature (typically 0-5 °C).

-

The reaction mixture is then gradually warmed to a specific temperature (e.g., 60-70 °C) and maintained for several hours to ensure complete cyclization.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate of 2-amino-1,3,4-thiadiazole is collected by filtration, washed with water, and dried.

-

-

Bromination of 2-amino-1,3,4-thiadiazole:

-

2-amino-1,3,4-thiadiazole is dissolved in a suitable acidic solvent (e.g., glacial acetic acid).

-

A solution of bromine in the same solvent is added dropwise to the stirred solution at a low temperature (e.g., 0-10 °C).

-

The reaction is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then poured into an ice-water mixture, and the precipitated 2-amino-5-bromo-1,3,4-thiadiazole is collected by filtration, washed with a solution of sodium bisulfite to remove any unreacted bromine, and then with water.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Step 2: N,N-Diethylation of 2-amino-5-bromo-1,3,4-thiadiazole

The introduction of the two ethyl groups onto the amino nitrogen is achieved via a nucleophilic alkylation reaction. The choice of a strong base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity to attack the electrophilic ethylating agent.

2.2.1. Causality behind Experimental Choices:

-

Base Selection: A strong base such as sodium hydride (NaH) is preferred to ensure complete deprotonation of the amino group. The resulting sodium salt of the amine is a much more potent nucleophile than the neutral amine.

-

Ethylating Agent: Ethyl iodide is a common and effective ethylating agent due to the good leaving group ability of the iodide ion.

-

Solvent: An aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal for this reaction as it can dissolve the reactants and will not interfere with the strong base.

-

Temperature Control: The initial deprotonation step is typically carried out at a low temperature (0 °C) to control the exothermic reaction. The subsequent alkylation is then allowed to proceed at room temperature or with gentle heating to drive the reaction to completion.

2.2.2. Experimental Protocol: Synthesis of this compound

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-amino-5-bromo-1,3,4-thiadiazole (1 equivalent) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30-60 minutes to allow for complete deprotonation.

-

Ethyl iodide (2.5 equivalents) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of ice-water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

-

Triplet (6H): A triplet integrating to six protons is expected for the methyl groups of the two ethyl substituents. The typical chemical shift for such protons would be in the range of δ 1.2-1.4 ppm.

-

Quartet (4H): A quartet integrating to four protons is expected for the methylene groups of the two ethyl substituents. This signal would likely appear in the range of δ 3.4-3.7 ppm.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

-

Methyl Carbon: A signal for the methyl carbons of the ethyl groups is expected around δ 12-15 ppm.

-

Methylene Carbon: The methylene carbons of the ethyl groups would likely resonate in the region of δ 45-50 ppm.

-

Thiadiazole Ring Carbons: Two distinct signals are expected for the carbons of the thiadiazole ring. The carbon bearing the N,N-diethylamino group (C2) is anticipated to appear in the range of δ 165-170 ppm, while the carbon attached to the bromine atom (C5) would be in a similar region, potentially slightly downfield due to the electronegativity of the bromine.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected FT-IR Data (KBr pellet, cm⁻¹):

-

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl groups are expected in the range of 2850-3000 cm⁻¹.

-

C=N Stretching: The stretching vibration of the C=N bond within the thiadiazole ring typically appears in the region of 1600-1650 cm⁻¹.[2]

-

C-N Stretching: The C-N stretching vibration of the diethylamino group is expected around 1250-1350 cm⁻¹.

-

C-S Stretching: The C-S stretching vibration within the thiadiazole ring can be observed in the fingerprint region, typically around 650-750 cm⁻¹.

The absence of a significant N-H stretching band (around 3100-3500 cm⁻¹) would be a key indicator of the successful N,N-diethylation of the starting material.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Expected Mass Spectrum Data: The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of approximately equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. The exact mass of the molecular ion can be used to confirm the elemental formula (C₆H₁₀BrN₃S).

Table 1: Summary of Expected Characterization Data

| Technique | Expected Data |

| ¹H NMR | δ 1.2-1.4 (t, 6H, 2 x CH₃), δ 3.4-3.7 (q, 4H, 2 x CH₂) |

| ¹³C NMR | δ 12-15 (2 x CH₃), δ 45-50 (2 x CH₂), δ 165-170 (C2 of thiadiazole), similar range for C5 of thiadiazole |

| FT-IR (cm⁻¹) | 2850-3000 (aliphatic C-H stretch), 1600-1650 (C=N stretch), 1250-1350 (C-N stretch), 650-750 (C-S stretch), absence of N-H stretch |

| Mass Spec. | Molecular ion peak [M]⁺ and [M+2]⁺ in a ~1:1 ratio, confirming the presence of one bromine atom. High-resolution mass spectrometry should confirm the elemental formula C₆H₁₀BrN₃S. |

Potential Applications and Future Directions

Given the broad biological activities associated with the 1,3,4-thiadiazole scaffold, this compound holds significant promise for various therapeutic applications. The introduction of the N,N-diethylamino group can enhance the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The bromine atom can act as a handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of novel derivatives for structure-activity relationship (SAR) studies. Future research should focus on the biological evaluation of this compound in various assays, including anticancer, antimicrobial, and anti-inflammatory screens, to uncover its therapeutic potential.

Conclusion

This technical guide has outlined a robust and logical pathway for the synthesis and characterization of this compound. By providing detailed experimental protocols and explaining the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The comprehensive characterization data presented will aid in the unambiguous identification and quality control of the synthesized compound. The exploration of this and related 1,3,4-thiadiazole derivatives will undoubtedly contribute to the ongoing quest for novel and effective therapeutic agents.

References

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. [Link]

- CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (n.d.).

- Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. (n.d.). Retrieved January 19, 2026, from [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (2022). Retrieved January 19, 2026, from [Link]

-

Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (2023). Retrieved January 19, 2026, from [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (2017). Retrieved January 19, 2026, from [Link]

-

Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology. (n.d.). Retrieved January 19, 2026, from [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. (2022). Retrieved January 19, 2026, from [Link]

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates | The Journal of Organic Chemistry - ACS Publications. (2023). Retrieved January 19, 2026, from [Link]

-

(PDF) Biological Activities of Thiadiazole Derivatives: A Review - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent - NIH. (2024). Retrieved January 19, 2026, from [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review | Request PDF - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

-

4-Thiadiazole: The Biological Activities - Systematic Reviews in Pharmacy. (2018). Retrieved January 19, 2026, from [Link]

-

(PDF) Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio) - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. (n.d.). Retrieved January 19, 2026, from [Link]

-

1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sci-hub.box [sci-hub.box]

- 6. article.sapub.org [article.sapub.org]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of direct experimental data in publicly accessible literature, this document synthesizes information from close structural analogs, namely 2-amino-5-bromo-1,3,4-thiadiazole and 5-bromo-N,N-dimethyl-1,3,4-thiadiazol-2-amine, to provide reasoned estimations of key parameters. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to generate definitive data. The interplay between the polar 2-amino-1,3,4-thiadiazole core and the influence of N,N-diethyl substitution on properties such as solubility, lipophilicity, and chemical stability is discussed in depth.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, recognized for its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, this compound, represents a derivative with potential for tailored pharmacological effects. The bromine atom at the 5-position and the N,N-diethyl group at the 2-amino position are expected to significantly modulate its physicochemical characteristics, which in turn govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] Understanding these properties is a critical first step in the rational design and development of any new chemical entity.

This guide addresses the current information gap by providing a predictive overview and a practical framework for the experimental characterization of this promising molecule.

Molecular Structure and Predicted Core Properties

The foundational step in characterizing any molecule is the elucidation of its structure and fundamental properties. These values form the basis for predicting its behavior in various chemical and biological systems.

Caption: Chemical structure of this compound.

Comparative Analysis with Structural Analogs

To establish a baseline for our predictions, we will first examine the known properties of two closely related analogs: the parent amine and the dimethyl derivative.

| Property | 2-amino-5-bromo-1,3,4-thiadiazole[4] | 5-bromo-N,N-dimethyl-1,3,4-thiadiazol-2-amine[5] | This compound (Predicted) |

| CAS Number | 37566-39-5 | 64837-25-8 | Not Available |

| Molecular Formula | C₂H₂BrN₃S | C₄H₆BrN₃S | C₆H₁₀BrN₃S |

| Molecular Weight | 180.03 g/mol | 208.08 g/mol | 236.14 g/mol |

| Melting Point | 178-182 °C (dec.) | Not Available | Predicted to be lower than the parent amine |

| Boiling Point | 314.1±25.0 °C (Predicted) | Not Available | Predicted to be higher than analogs |

| pKa (Predicted) | 1.76±0.10 | Not Available | Predicted to be slightly higher than the parent amine |

| XLogP3-AA (Computed) | Not Available | 1.8 | Predicted to be > 2.0 |

Causality Behind Predictions:

-

Molecular Weight: The addition of two ethyl groups (C₂H₅) in place of two hydrogen atoms or two methyl groups (CH₃) directly increases the molecular weight.

-

Melting Point: The N,N-diethyl substitution disrupts the potential for intermolecular hydrogen bonding present in the primary amine of 2-amino-5-bromo-1,3,4-thiadiazole. This loss of strong intermolecular forces is expected to result in a lower melting point.

-

Boiling Point: The increase in molecular weight and van der Waals forces due to the larger ethyl groups is predicted to lead to a higher boiling point compared to its smaller analogs.

-

pKa: The electron-donating nature of the ethyl groups is expected to increase the electron density on the exocyclic nitrogen, making it slightly more basic and thus having a slightly higher pKa than the parent amine.

-

LogP: The addition of two ethyl groups significantly increases the lipophilicity of the molecule. Each ethyl group contributes to a greater affinity for a nonpolar environment, hence the predicted increase in the octanol-water partition coefficient (LogP).[6]

Solubility Profile: A Critical Determinant of Bioavailability

A compound's solubility is a cornerstone of its drug-like properties, influencing everything from in vitro assay reliability to in vivo absorption.[7] We will explore both kinetic and thermodynamic solubility, as they provide different but complementary insights.

Predicted Solubility

The parent compound, 2-amino-5-bromo-1,3,4-thiadiazole, with its primary amine, is capable of hydrogen bonding with water, suggesting some degree of aqueous solubility. The N-alkylation to form the N,N-diethyl derivative is expected to decrease aqueous solubility due to the increased lipophilicity and the loss of hydrogen bond donating capability.[8][9] Conversely, its solubility in organic solvents is predicted to be enhanced.

| Solvent Type | Predicted Solubility of this compound | Rationale |

| Aqueous Buffers (e.g., PBS pH 7.4) | Low | Increased lipophilicity from diethyl groups and loss of H-bond donors.[9] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | Good dipole-dipole interactions. |

| Alcohols (e.g., Ethanol, Methanol) | Moderate to High | Capable of hydrogen bonding with the nitrogen atoms of the thiadiazole ring. |

| Nonpolar Solvents (e.g., Chloroform, Dichloromethane) | Moderate | The overall molecule has significant nonpolar character due to the bromo and diethyl groups. |

Experimental Protocols for Solubility Determination

This high-throughput method is ideal for early-stage discovery to quickly assess a compound's solubility from a DMSO stock solution.[10]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[11]

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.[12]

-

Precipitation Detection: Analyze the plate using a nephelometer to measure light scattering, which indicates the formation of a precipitate.[7]

-

Quantification (Optional): Alternatively, filter the samples through a 96-well filter plate and quantify the concentration of the soluble compound in the filtrate using UV-Vis spectroscopy or LC-MS against a calibration curve.[12]

Caption: Workflow for Kinetic Solubility Assay.

This method determines the equilibrium solubility and is considered the "gold standard" for its accuracy, making it crucial for later-stage development.[13]

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8) in a glass vial.[14]

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15][16]

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully remove an aliquot of the supernatant and determine its concentration using a validated HPLC method with a calibration curve.

Lipophilicity: The Balance Between Water and Fat

Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between n-octanol and water), is a key predictor of a drug's membrane permeability and interaction with biological targets.[17]

Predicted Lipophilicity (LogP)

As previously mentioned, the N,N-diethyl substitution significantly increases the nonpolar character of the molecule compared to its primary amine and N,N-dimethyl analogs. This leads to a confident prediction of a higher LogP value, likely exceeding 2.0. This suggests the compound will have a greater affinity for lipid environments.

Experimental Protocol for LogP Determination by HPLC

The RP-HPLC method is a rapid and reliable indirect method for LogP determination, correlating a compound's retention time on a nonpolar stationary phase with its lipophilicity.[18][19]

Protocol:

-

System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Prepare a series of standard compounds with known LogP values spanning a range that is expected to include the test compound.

-

Standard Analysis: Inject each standard compound and record its retention time (t_R). Also, determine the column's dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t_0) / t_0.

-

Generate Calibration Curve: Plot log(k') versus the known LogP values for the standards. A linear regression of this plot will serve as the calibration curve.

-

Test Compound Analysis: Inject the this compound and determine its log(k').

-

LogP Determination: Interpolate the LogP of the test compound from the calibration curve using its measured log(k').[20][21]

Caption: Workflow for LogP Determination by RP-HPLC.

Chemical Stability: Ensuring Integrity

Assessing the chemical stability of a new entity is mandated by regulatory bodies like the ICH to determine its shelf-life and appropriate storage conditions.[22][23] Stability studies evaluate the susceptibility of the compound to degradation under various environmental conditions.

Predicted Stability Profile

The 1,3,4-thiadiazole ring is generally considered an electronically stable aromatic system. However, potential liabilities could include:

-

Hydrolytic Stability: The amine linkage could be susceptible to hydrolysis under extreme pH conditions (strong acid or base), although it is generally stable.

-

Photostability: Aromatic systems can be susceptible to photodegradation.

-

Oxidative Stability: The sulfur atom in the thiadiazole ring could be a site for oxidation.

Experimental Protocol for Chemical Stability Assessment

A comprehensive stability study should be conducted according to ICH Q1A(R2) guidelines.[24]

Protocol:

-

Batch Selection: Use at least one representative batch of the purified compound.

-

Storage Conditions: Aliquot the compound into vials and store them under a range of conditions as specified by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[25]

-

Stress Testing: Expose the compound to more extreme conditions to identify potential degradation products and pathways. This includes high temperature, high humidity, strong acidic and basic solutions, oxidative stress (e.g., H₂O₂), and exposure to light (photostability testing).[24]

-

Time Points: Pull samples from each storage condition at predetermined time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies; 0, 3, 6 months for accelerated studies).[24]

-

Analysis: Analyze each sample using a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining and any degradation products formed at each time point. This data is used to establish the degradation rate, shelf-life, and recommended storage conditions.

Conclusion

While direct experimental data for this compound remains to be published, a robust predictive profile can be constructed based on established chemical principles and data from close structural analogs. The N,N-diethyl substitution is the primary driver of its predicted physicochemical properties, leading to an anticipated increase in lipophilicity and a corresponding decrease in aqueous solubility compared to its parent amine. This guide provides not only these essential predictions but also the detailed, actionable protocols required for their empirical validation. The provided methodologies for determining solubility, lipophilicity, and chemical stability represent a comprehensive framework for researchers to thoroughly characterize this compound and advance its potential in drug discovery and development programs.

References

A comprehensive list of all sources cited within this document is provided below for verification and further reading.

-

Predicting the metabolic pathways of small molecules based on their physicochemical properties. (2012). Protein & Peptide Letters, 19(12), 1250-1256. [Link]

-

Deep Learning Methods to Help Predict Properties of Molecules from SMILES. (n.d.). NIH National Library of Medicine. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

A High-Throughput Method for Lipophilicity Measurement. (n.d.). NIH National Library of Medicine. [Link]

-

In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (n.d.). ProQuest. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

In vitro solubility assays in drug discovery. (2009). Expert Opinion on Drug Discovery, 4(7), 699-708. [Link]

-

A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2021). MDPI. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2010). Dissolution Technologies, 17(3), 35-39. [Link]

-

Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. [Link]

-

Assessment of the combined approach of N-alkylation and salt formation to enhance aqueous solubility of tertiary amines using bupivacaine as a model drug. (2011). European Journal of Pharmaceutical Sciences, 42(1-2), 123-132. [Link]

-

Machine Learning Small Molecule Properties in Drug Discovery. (2023). arXiv. [Link]

-

Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. (2023). RAPS. [Link]

-

Q1A (R2) A deep dive in Stability Studies. (2023). YouTube. [Link]

-

The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Medicinal Chemistry Communications, 6, 1787-1797. [Link]

-

Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

-

Shake-Flask Solubility Assay. (n.d.). Bienta. [Link]

-

Stability Testing of New Drug Substances and Products Q1A(R2). (2003). ICH. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2012). Agilent Technologies. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2024). AMSbiopharma. [Link]

-

Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. [Link]

-

Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (2007). Journal of Pharmaceutical Sciences, 96(11), 3054-3061. [Link]

-

Chromatographic Approaches for Measuring Log P. (2012). ResearchGate. [Link]

-

Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (2015). Medicinal Chemistry Communications, 6, 1787-1797. [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). ResearchGate. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2015). Molecules, 20(10), 18995-19037. [Link]

- High throughput HPLC method for determining Log P values. (2003).

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. [Link]

-

Synthesis and identification of some derivatives of 1,3,4- thiadiazole. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 77-88. [Link]

-

The Study of Chemical and Biological Behaviour of Novel 2-Ammino5-(Substituted)-1,3,4-Thiadiazole. (2021). ResearchGate. [Link]

-

2-Amino-5-phenyl-1,3,4-thiadiazole. (n.d.). PubChem. [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules, 27(19), 6542. [Link]

-

Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. (2024). ACS Omega. [Link]

-

Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. (2017). Mangalmay Journal of Management & Technology, 7(2). [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-AMINO-5-BROMO-[1,3,4]THIADIAZOLE CAS#: 37566-39-5 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 9. researchgate.net [researchgate.net]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 16. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 22. youtube.com [youtube.com]

- 23. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 24. database.ich.org [database.ich.org]

- 25. scribd.com [scribd.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

This guide provides a comprehensive overview of the methodologies and expected outcomes for the single-crystal X-ray diffraction analysis of the title compound, 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine. While a published crystal structure for this specific molecule is not currently available, this document synthesizes established protocols and findings from closely related analogues to present a robust framework for its structural elucidation. This paper is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the structural characterization of novel heterocyclic compounds.

Introduction: The Significance of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and insecticidal properties.[1][2] The introduction of a bromine atom and a diethylamino group at the 5- and 2-positions, respectively, is anticipated to modulate the compound's lipophilicity, electronic distribution, and potential for intermolecular interactions, thereby influencing its bioactivity. A definitive crystal structure analysis is paramount to understanding these structure-activity relationships at a molecular level.

Experimental Workflow: From Synthesis to Structure

The elucidation of the crystal structure of this compound follows a well-defined experimental pathway. The causality behind each step is critical for obtaining high-quality crystals suitable for X-ray diffraction.

Synthesis of the Target Compound

The synthesis of 2-amino-1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with a suitable carboxylic acid or its derivative.[3][4] For the title compound, a plausible synthetic route would involve the reaction of a bromo-substituted precursor with a diethyl-substituted thiosemicarbazide, or a post-synthetic modification of a pre-formed thiadiazole ring. Spectroscopic techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry are essential for confirming the chemical identity and purity of the synthesized compound prior to crystallization attempts.[5][6]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial and is typically determined empirically.

Experimental Protocol: Slow Evaporation

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of common organic solvents (e.g., ethanol, acetone, chloroform, toluene).

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.

-

Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

The rationale behind slow evaporation is to allow the molecules to self-assemble into a highly ordered crystal lattice, minimizing defects.

Caption: Experimental workflow for crystal structure analysis.

Single-Crystal X-ray Diffraction

The core of the structural analysis lies in the diffraction of X-rays by the ordered crystal lattice.

Data Collection and Processing

-

Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 293 K or 100 K) to minimize thermal vibrations.

-

Data Reduction: The collected diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. An absorption correction is applied to account for the absorption of X-rays by the crystal.[1][2]

Structure Solution and Refinement

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.

Predicted Structural Features and Intermolecular Interactions

Based on the crystal structures of analogous compounds, several key structural features and intermolecular interactions can be predicted for this compound.

Molecular Geometry

The 1,3,4-thiadiazole ring is expected to be essentially planar.[2][7] The bond lengths and angles within the ring should be consistent with those observed for other 1,3,4-thiadiazole derivatives. The diethylamino group will likely exhibit some degree of rotational freedom around the C-N bond.

Intermolecular Interactions

In the absence of strong hydrogen bond donors like a primary amine, the crystal packing will likely be governed by weaker intermolecular interactions.

-

Halogen Bonding: The bromine atom is a potential halogen bond donor, which could interact with the nitrogen atoms of the thiadiazole ring or the sulfur atom of neighboring molecules.

-

π-π Stacking: The planar thiadiazole rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.[8]

-

C-H···N and C-H···S Interactions: Weak hydrogen bonds involving the hydrogen atoms of the diethyl groups and the nitrogen or sulfur atoms of adjacent molecules are also possible.

Caption: Predicted intermolecular interactions.

Crystallographic Data Summary

While experimental data for the title compound is not available, the following table presents typical crystallographic parameters observed for similar 5-bromo-substituted 1,3,4-thiadiazole derivatives.[1][2]

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, Pbca, or similar |

| a (Å) | 10 - 15 |

| b (Å) | 7 - 10 |

| c (Å) | 8 - 12 |

| β (°) | 90 - 115 |

| V (ų) | 900 - 1100 |

| Z | 4 |

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically grounded approach to the crystal structure analysis of this compound. By leveraging established methodologies and insights from structurally related compounds, researchers can confidently pursue the synthesis, crystallization, and structural elucidation of this novel compound. The resulting crystal structure will provide invaluable information for understanding its physicochemical properties and for guiding the rational design of new 1,3,4-thiadiazole derivatives with enhanced biological activity.

References

-

5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide. (2024). National Institutes of Health. Retrieved from [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. (2021). Current Perspectives on Chemical Sciences, 9. Retrieved from [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2020). MDPI. Retrieved from [Link]

-

5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine. (2009). ResearchGate. Retrieved from [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. (2019). Growing Science. Retrieved from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved from [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). ResearchGate. Retrieved from [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Retrieved from [Link]

-

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2023). MDPI. Retrieved from [Link]

-

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. (2001). ResearchGate. Retrieved from [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2018). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (2018). Journal of Global Pharma Technology. Retrieved from [Link]

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2023). ResearchGate. Retrieved from [Link]

-

2-Amino-5-ethyl-1,3,4-thiadiazole. (n.d.). PubChem. Retrieved from [Link]

-

Molecular Crystals of 2-amino-1,3,4-thiadiazole with Inorganic Oxyacids – Crystal Engineering, Phase Transformation and NLO Properties. (2015). ResearchGate. Retrieved from [Link]

-

1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Amino-5-phenyl-1,3,4-thiadiazole. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. stm.bookpi.org [stm.bookpi.org]

- 6. growingscience.com [growingscience.com]

- 7. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

"solubility of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine in different solvents"

An In-Depth Technical Guide to the Solubility of 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine in Different Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for determining the solubility of this compound, a heterocyclic compound with potential applications in drug discovery. Due to the nascent stage of research on this specific molecule, this document emphasizes robust, universally applicable experimental protocols. It is designed to equip researchers, medicinal chemists, and formulation scientists with the necessary tools to conduct thorough and reliable solubility assessments. The protocols detailed herein are grounded in established best practices, including the "gold standard" shake-flask method for thermodynamic solubility, ensuring the generation of high-quality, reproducible data essential for advancing drug development programs.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount consideration.[1][2] Poor solubility can lead to a cascade of undesirable outcomes, including low and erratic oral bioavailability, which can compromise therapeutic efficacy and patient safety.[1][3] Furthermore, low solubility can introduce significant hurdles during in vitro screening, leading to unreliable assay results and potentially the premature termination of promising candidates.[1]

Consequently, a thorough understanding of a compound's solubility profile in various solvents and media is indispensable. This knowledge informs critical decisions throughout the drug development pipeline, from lead optimization and formulation design to the selection of appropriate preclinical models.[2][4] This guide focuses on this compound, a member of the 1,3,4-thiadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6]

Physicochemical Profile of this compound

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structural motifs and related analogs.

2.1. Structural Features and Predicted Solubility Behavior

The structure of this compound features several key functional groups that will govern its solubility:

-

1,3,4-Thiadiazole Ring: This heterocyclic core is relatively polar and contains nitrogen and sulfur atoms that can act as hydrogen bond acceptors.

-

Bromo Substituent: The bromine atom at the 5-position increases the molecular weight and lipophilicity of the molecule, which is expected to decrease its aqueous solubility.

-

N,N-diethylamino Group: The diethylamino group at the 2-position is basic and can be protonated at acidic pH. This protonation would significantly increase the compound's solubility in acidic aqueous solutions. The ethyl groups contribute to the overall lipophilicity.

Based on these features, it is anticipated that this compound will exhibit low intrinsic solubility in neutral aqueous media. However, its solubility is expected to be significantly higher in organic solvents and in aqueous solutions with acidic pH.

2.2. Comparison with Structurally Related Compounds

A search for the diethyl derivative did not yield specific data, but information on the closely related 5-bromo-N,N-dimethyl-1,3,4-thiadiazol-2-amine (CAS 64837-25-8) is available.[7] This analog has a molecular weight of 208.08 g/mol and a topological polar surface area of 57.3 Ų.[7] The diethyl analog will have a slightly higher molecular weight and greater lipophilicity, suggesting it may have comparatively lower aqueous solubility. The general class of 2-amino-1,3,4-thiadiazoles is often crystalline solids with limited water solubility but better solubility in polar organic solvents.[8][9]

Experimental Determination of Solubility: Protocols and Methodologies

A multi-faceted approach is recommended for a comprehensive solubility assessment, encompassing both kinetic and thermodynamic measurements.

3.1. Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights and are relevant at different stages of drug development.[2]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early discovery to flag potential solubility issues.[1][2][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid form is in equilibrium with the saturated solution.[3][11] It is a more time- and resource-intensive measurement but is considered the "gold standard" and is essential for lead optimization and formulation development.[12][13][14]

3.2. Recommended Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive solubility assessment of this compound.

Caption: A phased approach to solubility assessment.

3.3. Detailed Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is the most reliable for determining thermodynamic solubility.[12]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, various organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.[11][12]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A 24-hour incubation is common, though longer times may be necessary.[10][11]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Then, separate the saturated supernatant from the solid. This can be achieved by centrifugation or filtration.[4] Filtration is often preferred, but care must be taken to avoid adsorption of the compound onto the filter material.[4]

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[10][15] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Data Analysis: Calculate the solubility in units such as µg/mL or µM.

3.4. Detailed Protocol: Kinetic Solubility Assay

This high-throughput method is ideal for early-stage screening.[1]

Objective: To rapidly assess the solubility of this compound upon its precipitation from a DMSO stock solution.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate shaker

-

Nephelometer or a plate reader capable of measuring turbidity

Procedure:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).[16]

-

Incubation: Shake the plate for a set period (e.g., 1-2 hours) at room temperature.[10]

-

Measurement: Measure the turbidity or light scattering of each well using a nephelometer.[17] The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Data Presentation and Interpretation

For clarity and comparative analysis, solubility data should be presented in a tabular format.

Table 1: Predicted Solubility of this compound in Various Solvents at 25°C

| Solvent | Polarity Index | Predicted Solubility Category | Expected Solubility Range (µg/mL) |

| Water (pH 7.0) | 10.2 | Very Slightly Soluble | 10 - 100 |

| PBS (pH 7.4) | ~10 | Very Slightly Soluble | 10 - 100 |

| 0.1 M HCl | High | Soluble | > 10,000 |

| Methanol | 5.1 | Sparingly Soluble | 1,000 - 10,000 |

| Ethanol | 4.3 | Sparingly Soluble | 1,000 - 10,000 |

| Acetonitrile | 5.8 | Freely Soluble | > 30,000 |

| Acetone | 5.1 | Freely Soluble | > 30,000 |

| Dichloromethane | 3.1 | Very Soluble | > 100,000 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 100,000 |

| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | > 100,000 |

| Hexane | 0.1 | Insoluble | < 10 |

Note: These values are illustrative and based on the expected properties of the compound. Experimental verification is mandatory.

Conclusion and Future Directions

This technical guide provides a robust framework for the comprehensive evaluation of the solubility of this compound. By employing the detailed protocols for both kinetic and thermodynamic solubility determination, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The "gold standard" shake-flask method is strongly recommended for obtaining definitive thermodynamic solubility data.[13][14] Understanding the solubility profile in various pharmaceutically relevant solvents is a critical first step in unlocking the therapeutic potential of this and other novel chemical entities.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. Unknown Source. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Sci-Hub. [Link]

-

2-AMINO-5-BROMO-[1][12][13]THIADIAZOLE|37566-39-5. LookChem. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health (NIH). [Link]

-

5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health (NIH). [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]

-

SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.Org. [Link]

-

2-Amino-5-methylthio-1,3,4-thiadiazole | Solubility of Things. Solubility of Things. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

-

Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. evotec.com [evotec.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. enamine.net [enamine.net]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. rheolution.com [rheolution.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

Introduction: The Enduring Promise of the 1,3,4-Thiadiazole Core

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole nucleus stands out as a privileged scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms.[1][2] Its remarkable versatility stems from a unique combination of physicochemical properties. The mesoionic character of the ring allows 1,3,4-thiadiazole-containing derivatives to readily cross cellular membranes and interact with a diverse array of biological targets, often with high selectivity and reduced toxicity.[3] This inherent "drug-likeness" has propelled extensive research into its derivatives, revealing a broad spectrum of pharmacological activities that address some of the most pressing challenges in modern medicine.[4][5]

This technical guide offers an in-depth exploration of the significant biological activities of 1,3,4-thiadiazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic potential, provide validated experimental protocols for their evaluation, and present key data to inform future drug discovery efforts.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The quest for novel, more effective anticancer therapeutics is a continuous endeavor, and 1,3,4-thiadiazole derivatives have emerged as a highly promising class of compounds.[3] Their anticancer activity is not monolithic; instead, they exert their effects through a variety of mechanisms, targeting multiple facets of cancer cell biology.[6]

Mechanisms of Anticancer Action

1,3,4-Thiadiazole derivatives have been shown to interfere with fundamental cellular processes essential for cancer cell proliferation and survival.[6] Key mechanisms include:

-

Inhibition of Cell Proliferation: Many derivatives act as potent inhibitors of cancer cell growth by interfering with DNA replication and cell cycle progression.[6][7] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a building block of nucleic acids, is thought to contribute to this activity.[7][8]

-

Induction of Apoptosis: A crucial hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Certain 1,3,4-thiadiazole derivatives have been demonstrated to trigger apoptotic pathways in cancer cells, leading to their demise.[6] Some compounds have been shown to act through the activation of caspases, such as caspase 3 and caspase 8, and by modulating the expression of pro-apoptotic proteins like BAX.[8][9]

-

Enzyme Inhibition: These compounds can target specific enzymes that are critical for cancer progression. This includes the inhibition of DNA polymerases and topoisomerases, which are essential for DNA synthesis and repair.[6][10] Furthermore, some derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a key role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[6]

-

Disruption of Microtubule Dynamics: Microtubules are essential components of the cellular cytoskeleton, playing a vital role in mitosis. Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, binding to tubulin and preventing its polymerization, which ultimately leads to cell cycle arrest and cell death.[6]

-

Interference with Signaling Pathways: Cancer cells often exhibit aberrant signaling pathways that drive their uncontrolled growth. 1,3,4-Thiadiazole derivatives have been found to interfere with key signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[6]

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Anti-inflammatory and Analgesic Activities: Targeting Pain and Inflammation

Chronic inflammation is a key driver of numerous diseases, and the development of safer and more effective anti-inflammatory drugs is a major research focus. 1,3,4-thiadiazole derivatives have demonstrated promising anti-inflammatory and analgesic properties, with some compounds showing superior activity and a better safety profile compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). [11][12]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 1,3,4-thiadiazole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, mediators of inflammation and pain. [13]Molecular docking studies have suggested that some derivatives can selectively inhibit COX-2, which is associated with inflammation, over COX-1, which is involved in maintaining the integrity of the gastrointestinal lining. This selective inhibition could lead to a reduced risk of gastrointestinal side effects, a common problem with traditional NSAIDs. [13]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This protocol describes a widely used animal model to evaluate the anti-inflammatory activity of test compounds. [11] Materials:

-

Male Swiss albino rats (or other suitable rodent model)

-

1,3,4-Thiadiazole derivative

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Pletysmometer (for measuring paw volume)

Procedure:

-

Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and one or more test groups for the 1,3,4-thiadiazole derivative at different doses.

-

Compound Administration: Administer the test compound or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Other Notable Biological Activities

The therapeutic potential of 1,3,4-thiadiazole derivatives extends beyond the activities detailed above. Research has also highlighted their promise in other areas:

-

Antiviral Activity: Derivatives of 1,3,4-thiadiazole have been investigated for their activity against a range of viruses, including the Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV). [5][14][15]The thiadiazole ring, being a bioisostere of pyrimidine, is thought to contribute to this antiviral potential. [14]* Antidiabetic Activity: Several 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antidiabetic properties. [16]Some have shown potent α-glucosidase inhibitory activity, which can help in controlling postprandial hyperglycemia. [17][18]

Conclusion: A Scaffold with a Bright Future

The 1,3,4-thiadiazole core has firmly established itself as a versatile and highly valuable scaffold in medicinal chemistry. The diverse range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic effects, underscores its immense therapeutic potential. The ability to readily modify the 1,3,4-thiadiazole ring allows for the fine-tuning of pharmacological properties, paving the way for the development of novel drug candidates with improved efficacy and safety profiles. As our understanding of the molecular mechanisms underlying these activities deepens, we can anticipate the emergence of new and innovative 1,3,4-thiadiazole-based therapies to address a wide spectrum of human diseases.

References

-

Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 714-746. [Link]

-

Gumus, M., Blaja, M., & Oniga, S. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(13), 5029. [Link]

-

Anonymous. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(11), 381-388. [Link]

-

SCT-4. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6649. [Link]

-

Anonymous. (2020). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Research Journal of Pharmacy and Technology, 13(9), 4165-4170. [Link]

-

ST10. (2021). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 26(11), 3333. [Link]

-

van Belkum, A., Dunne, W. M., Jr, & Low, D. E. (2020). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Future Microbiology, 15, 13-24. [Link]

-

Anonymous. (2021). A Review on Antidiabetic Activity of Substituted 1, 3, 4 –Thiadiazole Derivatives. Research Journal of Pharmacy and Technology, 14(10), 5619-5623. [Link]

-

Anonymous. (2011). New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. Thai Journal of Pharmaceutical Sciences, 35(2), 86-93. [Link]

-

Anonymous. (2019). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Journal of Drug Delivery and Therapeutics, 9(3-s), 899-906. [Link]

-

Anonymous. (1993). New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Il Farmaco, 48(11), 1547-1559. [Link]

-

Anonymous. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

-

Anonymous. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

-

Anonymous. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]

-

Anonymous. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3538. [Link]

-

Anonymous. (2023). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. International Journal of Scientific Research in Engineering and Management, 9(6). [Link]

-

Anonymous. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16323-16341. [Link]

-

Anonymous. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8750. [Link]

-

Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

-

Anonymous. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1774. [Link]

-

Anonymous. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043-30055. [Link]

-

Anonymous. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(18), 4126. [Link]

-

Anonymous. (2021). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. Molecules, 26(21), 6667. [Link]

-

Anonymous. (n.d.). Susceptibility Testing. MSD Manual Professional Edition. [Link]

-

Anonymous. (2023). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Future Microbiology, 18, 645-659. [Link]

-

Anonymous. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 8(43), 40584-40597. [Link]

-

Anonymous. (2013). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 859-862. [Link]

-

Anonymous. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8712-8722. [Link]

-

Anonymous. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 8(43), 40584-40597. [Link]

-

Anonymous. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043-30055. [Link]

-

Anonymous. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b]T[3][6][8]hiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2358. [Link]

-

Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]

-

Anonymous. (2020). Anti-viral activity of some derivatives of 1,3,4-thiadiazole and their structural activity relationship study. ResearchGate. [Link]

-

Anonymous. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. Molecules, 29(6), 1313. [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

-

Anonymous. (2020). Anti-inflammatory activity of some derivatives of 1,3,4-thiadiazole and their structural activity relationship study. ResearchGate. [Link]

-

Anonymous. (2018). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Pakistan Journal of Pharmaceutical Sciences, 31(5), 1949-1954. [Link]

-

JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview [Video]. YouTube. [Link]

-

Anonymous. (2022). 1,3,4-thiadiazole derivatives 20, 21, 22, 23, 24 as anti-diabetic agents. ResearchGate. [Link]

-

Anonymous. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743-17754. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bepls.com [bepls.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]